molecular formula C13H18ClN3O4S B2388480 2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride CAS No. 1788646-90-1

2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride

Cat. No. B2388480
CAS RN: 1788646-90-1
M. Wt: 347.81
InChI Key: OTFDQAPAJZPRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride” is a complex organic compound. It contains a nitrobenzenesulfonyl group, which is known to be used as a protecting/activating agent for the selective alkylation of primary amines . The compound also contains a pyrrole ring, which is a common aromatic heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the use of 2-nitrobenzenesulfonyl (Nos) amides as intramolecular arylation agents . The Nos group can be easily removed through a nucleophilic aromatic substitution mechanism . The synthesis could also involve the Paal-Knorr pyrrole condensation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the nitrobenzenesulfonyl group and the octahydrocyclopenta[c]pyrrol ring. The pyrrole ring is a five-membered aromatic heterocycle . The nitrobenzenesulfonyl group is known to be an excellent activating/protecting group for the regioselective N-alkylation of primary amines .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the intramolecular arylation of 2-nitrobenzenesulfonyl amides . Other reactions could involve the use of the Nos group as a source of C/N-arylation via the formation of a C-C or C-N bond .

properties

IUPAC Name

2-(4-nitrophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S.ClH/c14-13-6-1-9-7-15(8-12(9)13)21(19,20)11-4-2-10(3-5-11)16(17)18;/h2-5,9,12-13H,1,6-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDQAPAJZPRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.